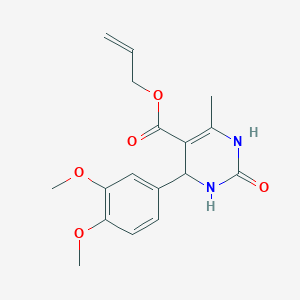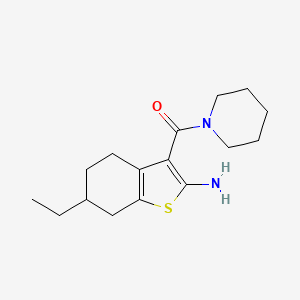![molecular formula C20H26N4O B2672684 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one CAS No. 2415601-38-4](/img/structure/B2672684.png)
1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. MDPV is a powerful stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its potential dangers, MDPV has been the subject of scientific research due to its unique chemical structure and mechanism of action.
作用机制
1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one works by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn produces the stimulant effects of 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one. The exact mechanism of action of 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one is not fully understood, but it is believed to involve the binding of 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one to the dopamine transporter and the inhibition of dopamine reuptake.
Biochemical and Physiological Effects
1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, energy, and alertness. However, 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one can also produce negative effects, including anxiety, paranoia, and hallucinations. Long-term use of 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one can lead to addiction, psychosis, and other serious health problems.
实验室实验的优点和局限性
1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one has several advantages for use in lab experiments, including its potency, selectivity, and ability to produce consistent effects. However, 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one also has several limitations, including its potential for abuse and its potential to produce adverse effects in animal models.
未来方向
There are several future directions for research on 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one, including the development of new synthetic cathinones with improved safety profiles and the study of the long-term effects of 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one on the brain and behavior. Researchers are also exploring the use of 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one as a tool for studying the mechanisms of addiction and drug abuse, as well as its potential use as a treatment for various neurological disorders.
合成方法
1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P). The Leuckart reaction involves the reaction of pyrrolidine with 3,4-methylenedioxyphenyl-2-nitropropene (MDNP) to form 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one. The reductive amination of MDP2P involves the reaction of MDP2P with methylamine and sodium borohydride to form 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one.
科学研究应用
1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one has been the subject of scientific research due to its unique chemical structure and mechanism of action. Researchers have studied the effects of 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one on the central nervous system and its potential use as a treatment for various neurological disorders. 1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one has also been studied for its potential use as a tool for studying the mechanisms of addiction and drug abuse.
属性
IUPAC Name |
1-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-14-19(22-15-21-16)23(2)18-10-12-24(13-11-18)20(25)9-8-17-6-4-3-5-7-17/h3-7,14-15,18H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUHNIPJGYNKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2672605.png)

![1-ethyl-2-hydrazinyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2672607.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672610.png)


![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2672613.png)
![1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2672614.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)
![1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2672617.png)
![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)

